![molecular formula C12H11N3O2S B14632127 Methyl {6-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate CAS No. 54029-14-0](/img/structure/B14632127.png)
Methyl {6-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl {6-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate is a compound of interest in organic chemistry due to its unique structural features and potential applications. The compound contains a benzimidazole core, which is known for its biological activity, and a propargyl group, which can participate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {6-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate typically involves the N-alkylation of a benzimidazole derivative with propargyl bromide. This reaction is often carried out in the presence of a base such as sodium hydroxide and a phase-transfer catalyst like tetrabutylammonium bromide. The reaction conditions usually involve stirring the mixture at room temperature for several hours, followed by purification steps such as washing with water and brine, drying over sodium sulfate, and recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice would be crucial for large-scale production.
化学反応の分析
Types of Reactions
Methyl {6-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propargyl group can yield aldehydes or ketones, while reduction can produce alkanes.
科学的研究の応用
Methyl {6-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in cross-coupling reactions.
Medicine: The compound can be explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: It can be used in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of Methyl {6-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. The propargyl group can participate in covalent bonding with target proteins, leading to inhibition or activation of biological pathways .
類似化合物との比較
Similar Compounds
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: This compound also contains a propargyl group and is used in similar synthetic applications.
Propargylamines: These compounds are known for their neuroprotective effects and are used in the treatment of neurodegenerative diseases.
Uniqueness
Methyl {6-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate is unique due to the combination of the benzimidazole core and the propargyl group, which provides a versatile platform for chemical modifications and potential biological activity.
特性
CAS番号 |
54029-14-0 |
|---|---|
分子式 |
C12H11N3O2S |
分子量 |
261.30 g/mol |
IUPAC名 |
methyl N-(6-prop-2-ynylsulfanyl-1H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C12H11N3O2S/c1-3-6-18-8-4-5-9-10(7-8)14-11(13-9)15-12(16)17-2/h1,4-5,7H,6H2,2H3,(H2,13,14,15,16) |
InChIキー |
IWIVILFCFQNXTB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)SCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




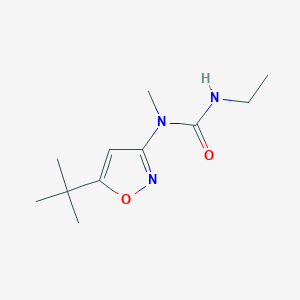
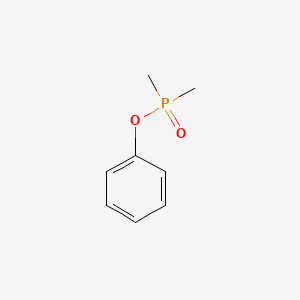
![{4-[(1,3-Thiazol-2-yl)amino]phenyl}acetic acid](/img/structure/B14632055.png)
![3,3'-Disulfanediylbis[N-(2-hydroxyethyl)-6-nitrobenzamide]](/img/structure/B14632059.png)
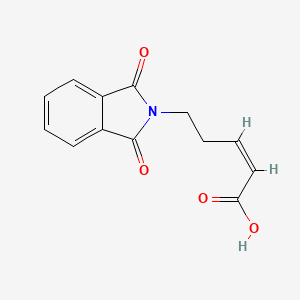
![1-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-2-sulfonamide](/img/structure/B14632067.png)
![methyl N-[(benzyloxy)carbonyl]-beta-alanylalaninate](/img/structure/B14632079.png)
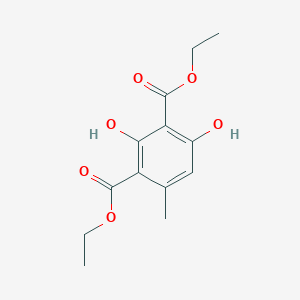
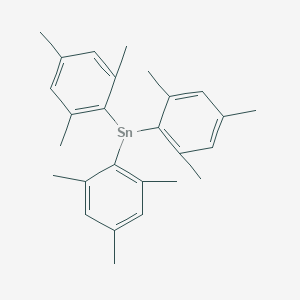
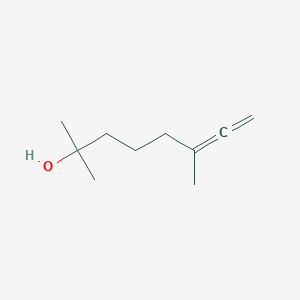
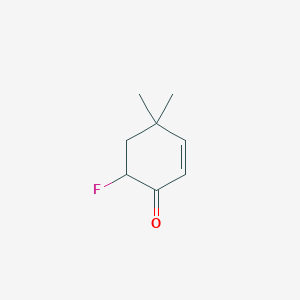
![2,6-Dimethyl-4-[(4-methylphenyl)methyl]phenol](/img/structure/B14632103.png)
